4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide
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Overview
Description
4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactions and the use of more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar thiazole-pyridine fused ring structure and are studied for their anticancer properties.
Thiazolo[4,5-b]pyridines: These compounds also feature a thiazole ring fused to a pyridine ring and have various biological activities.
Uniqueness
4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]thiazolo[5,4-c]pyridin-3-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.BrH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOBWQNVZGWURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NS2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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